molecular formula C14H15NO2 B3054034 7-methoxy-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 5778-47-2

7-methoxy-1,2,3,4,9,10-hexahydroacridin-9-one

Cat. No.: B3054034
CAS No.: 5778-47-2
M. Wt: 229.27 g/mol
InChI Key: NAKOPQZYTOAWQJ-UHFFFAOYSA-N
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Description

7-methoxy-1,2,3,4,9,10-hexahydroacridin-9-one is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol It is known for its unique structure, which includes a methoxy group attached to an acridinone core

Mechanism of Action

Target of Action

It’s structurally similar to tacrine, a known acetylcholinesterase (ache) inhibitor

Mode of Action

If it indeed targets AChE like tacrine, it would likely bind to the active site of the enzyme, inhibiting its ability to break down acetylcholine, a neurotransmitter. This would result in an increase in acetylcholine levels, enhancing cholinergic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-1-tetralone with an amine, followed by cyclization to form the acridinone core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,2,3,4,9,10-hexahydroacridin-9-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acridinone core can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted acridinone derivatives with various functional groups.

Scientific Research Applications

7-methoxy-1,2,3,4,9,10-hexahydroacridin-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroacridin-9-one: Lacks the methoxy group, resulting in different chemical and biological properties.

    7-hydroxy-1,2,3,4,9,10-hexahydroacridin-9-one: Contains a hydroxy group instead of a methoxy group, leading to variations in reactivity and applications.

    7-ethoxy-1,2,3,4,9,10-hexahydroacridin-9-one: Has an ethoxy group, which can influence its solubility and chemical behavior.

Uniqueness

This functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

7-methoxy-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKOPQZYTOAWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325128
Record name MLS003373807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5778-47-2
Record name MLS003373807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003373807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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